molecular formula C7H13N3 B1427244 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine CAS No. 1178319-46-4

1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine

カタログ番号 B1427244
CAS番号: 1178319-46-4
分子量: 139.2 g/mol
InChIキー: CQIJMWBPQZOTKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine” is a compound that has been identified as a structurally diverse back-up compound . It has been used in the context of central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline .

科学的研究の応用

Use as a Glycine Transporter 1 Inhibitor

  • Summary of the Application: This compound has been identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor . GlyT1 is a protein that regulates the concentration of glycine, a neurotransmitter, in the brain. Inhibiting GlyT1 can increase the concentration of glycine in the brain, which may have therapeutic effects for certain neurological and psychiatric disorders.
  • Methods of Application: The compound was identified using a method called Central Nervous System Multiparameter Optimization (CNS MPO), which is a drug-likeness guideline . The compound exhibited potent GlyT1 inhibitory activity and elicited an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats .
  • Results or Outcomes: The compound showed a higher CNS MPO score and different physicochemical properties compared to other compounds. It also exhibited a favorable pharmacokinetics profile .

Use in the Synthesis of Novel Heterocyclic Compounds

  • Summary of the Application: A pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry . This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
  • Methods of Application: The compound was used to prepare libraries of novel heterocyclic compounds with potential biological activities . These compounds were then evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Use as a Back-up Compound for Glycine Transporter 1 Inhibitor

  • Summary of the Application: This compound has been identified as a structurally diverse back-up compound of a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor . This is important as having a back-up compound can ensure the continuation of research and development efforts even if the primary compound fails in some aspect.
  • Methods of Application: The compound was identified using a method called Central Nervous System Multiparameter Optimization (CNS MPO), which is a drug-likeness guideline . The compound exhibited potent GlyT1 inhibitory activity and elicited an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats .
  • Results or Outcomes: The compound showed a higher CNS MPO score and different physicochemical properties compared to the primary compound. It also exhibited a favorable pharmacokinetics profile .

Use in the Synthesis of Dabigatran Etexilate

  • Summary of the Application: Dabigatran etexilate is a novel oral anticoagulant belonging to the class of direct thrombin inhibitors . This compound has been used in the synthesis of Dabigatran etexilate .
  • Methods of Application: The compound was used to prepare Dabigatran etexilate, which has been widely studied for various clinical applications .
  • Results or Outcomes: Dabigatran etexilate has been approved in EU and several other countries for prophylaxis of thromboembolism in patients undergoing total knee or hip replacement . It has also shown certain positive effects in reducing the risk of cardiovascular stroke in patients with atrial fibrillation, when compared with warfarin .

Use as a Structurally Diverse Back-up Compound

  • Summary of the Application: This compound has been identified as a structurally diverse back-up compound of a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor . This is important as having a back-up compound can ensure the continuation of research and development efforts even if the primary compound fails in some aspect.
  • Methods of Application: The compound was identified using a method called Central Nervous System Multiparameter Optimization (CNS MPO), which is a drug-likeness guideline . The compound exhibited potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and elicited an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats .
  • Results or Outcomes: The compound showed a higher CNS MPO score and different physicochemical properties as compared to the primary compound .

Use in the Synthesis of Dabigatran Etexilate

  • Summary of the Application: Dabigatran etexilate (DAB), a novel oral anticoagulant belonging to the class of direct thrombin inhibitors, is being widely studied for various clinical applications . This compound has been used in the synthesis of Dabigatran etexilate .
  • Methods of Application: The compound was used to prepare Dabigatran etexilate, which has been widely studied for various clinical applications .
  • Results or Outcomes: Dabigatran etexilate has been approved in EU and several other countries for prophylaxis of thromboembolism in patients undergoing total knee or hip replacement . DAB has also shown certain positive effects in reducing the risk of cardiovascular stroke in patients with atrial fibrillation, when compared with warfarin .

特性

IUPAC Name

1-methyl-N-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)8-7-4-5-10(3)9-7/h4-6H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJMWBPQZOTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。